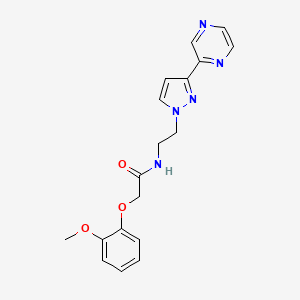
2-(2-methoxyphenoxy)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-methoxyphenoxy)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C18H19N5O3 and its molecular weight is 353.382. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(2-methoxyphenoxy)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a synthetic derivative characterized by its complex structure, which includes a methoxyphenyl moiety, a pyrazole ring, and an acetamide functional group. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the realms of antitumor, anti-inflammatory, and antimicrobial effects.
Antitumor Activity
Research indicates that derivatives of pyrazole, including those similar to this compound, exhibit significant antitumor properties. For instance, studies have shown that certain pyrazole derivatives can inhibit key cancer-related pathways, including BRAF(V600E) and EGFR signaling pathways, which are crucial in various cancers such as melanoma and lung cancer .
Case Study:
In a study involving a series of synthesized pyrazole carboxamides, notable cytotoxic effects were observed against breast cancer cell lines MCF-7 and MDA-MB-231. The combination of these compounds with doxorubicin demonstrated a synergistic effect, enhancing the overall cytotoxicity and suggesting potential for combination therapies in treating resistant cancer types .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has also been documented. Compounds similar to this compound have been shown to reduce inflammatory markers in various models. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha .
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives are well-recognized. Studies have highlighted that certain pyrazole compounds exhibit activity against a range of bacterial strains and fungi. Specifically, the incorporation of various substituents on the pyrazole ring can enhance its efficacy against pathogens .
Data Table: Antimicrobial Activity of Pyrazole Derivatives
| Compound Name | Target Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Pyrazole A | E. coli | 32 µg/mL | |
| Pyrazole B | S. aureus | 16 µg/mL | |
| Pyrazole C | C. albicans | 64 µg/mL |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is critical for optimizing the biological activity of compounds like this compound. Modifications to the methoxy group or alterations in the pyrazole substituents can significantly influence pharmacological outcomes.
Key Findings from SAR Studies:
- Substituent Effects: The presence of electron-donating groups (like methoxy) on the phenyl ring enhances lipophilicity and may improve cell membrane permeability.
- Pyrazole Modifications: Variations in the pyrazole ring structure can affect binding affinity to target proteins involved in tumor growth and inflammation pathways.
- Functional Group Influence: The acetamide moiety contributes to overall stability and solubility, which are crucial for bioavailability.
属性
IUPAC Name |
2-(2-methoxyphenoxy)-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3/c1-25-16-4-2-3-5-17(16)26-13-18(24)21-9-11-23-10-6-14(22-23)15-12-19-7-8-20-15/h2-8,10,12H,9,11,13H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYEZSXVIUCTUHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NCCN2C=CC(=N2)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













